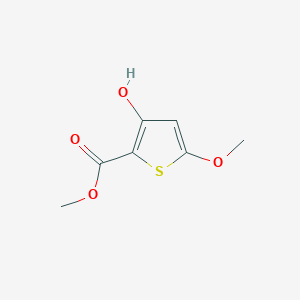

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 3-hydroxy-5-methoxythiophene-2-carboxylate involves straightforward halogenation, yielding thiophene-2,4-diols, which upon successive O-alkylation and alkaline hydrolysis give 3,5-dialkoxythiophene-2-carboxylic acids. These acids can be further processed to yield ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

Studies on related methylthiophene carboxylates have shown that they can crystallize in specific crystal systems, with detailed structural analyses revealing the presence of various intermolecular interactions. These interactions, including hydrogen bonds and weak C-H⋯S and C-H⋯Cg interactions, play a crucial role in defining the molecular structure and stability of these compounds (Tao et al., 2020).

Chemical Reactions and Properties

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate undergoes a range of chemical reactions, including nitration, which yields specific nitro derivatives. These derivatives have been utilized in further chemical synthesis, showcasing the compound's versatility (Barker et al., 2001). Additionally, reactions with piperidine, indicating catalysis by both piperidine and methoxide, further illustrate the compound's reactivity and the influence of substituents on its chemical behavior (Consiglio et al., 1981).

Physical Properties Analysis

The physical stability and structural conformation of methylthiophene derivatives have been extensively studied, with findings indicating thermal stability and specific conformational properties. These studies help in understanding the compound's behavior in different conditions and its potential applications in organic synthesis (Tao et al., 2020).

Chemical Properties Analysis

The chemical properties of methyl 3-hydroxy-5-methoxythiophene-2-carboxylate, such as its reactivity towards electrophiles, nucleophiles, and its participation in various chemical reactions, underscore its utility in organic chemistry. These properties are influenced by the compound's molecular structure and the presence of functional groups, which enable a wide range of chemical transformations (Hunter & Mcnab, 2010).

Applications De Recherche Scientifique

Nitration and Structural Analysis

- Nitration and Structural Elucidation : Methyl-3-hydroxythiophene-2-carboxylate, when nitrated, yields products whose structures have been elucidated using carbon-13 NMR data. This research has led to the preparation of thieno[3,4-b][1,4]oxazine ring systems, showcasing the compound's utility in complex chemical synthesis (Barker et al., 2001).

Reactions and Transformations

- Ester Migration and Rearrangement Studies : Studies involving methyl 5-methoxyfuran-2-carboxylate, closely related to the compound , reveal interesting chemical behaviors such as ester migration during its reaction with dimethyl acetylenedicarboxylate. These reactions are significant for understanding molecular transformations in synthetic chemistry (Abbott et al., 1974).

Synthesis and Biological Activity

- Novel Synthesis Methods : Research has demonstrated new methods to synthesize bioisosteres of α,α,α-Trifluoro-m-cresol using methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate, illustrating the compound's role in innovative synthetic strategies (Karp et al., 2000).

- Anticancer Activity and Enzyme Inhibition : Thiophene derivatives, including those related to methyl 3-hydroxy-5-methoxythiophene-2-carboxylate, have been synthesized and evaluated for their potential as anticancer agents and enzyme inhibitors. This highlights the compound's significance in medicinal chemistry and drug development (Gulipalli et al., 2017).

Photophysical Properties

- Study of Photophysical Properties : Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, a compound structurally similar to methyl 3-hydroxy-5-methoxythiophene-2-carboxylate, sheds light on its unique luminescence properties. This is relevant in fields like photochemistry and material science (Kim et al., 2021).

Safety And Hazards

- Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .

Propriétés

IUPAC Name |

methyl 3-hydroxy-5-methoxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-10-5-3-4(8)6(12-5)7(9)11-2/h3,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVGLUKLEKSZEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(S1)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384585 |

Source

|

| Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

CAS RN |

19813-55-9 |

Source

|

| Record name | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.